2,3,6-Trichloro-5-nitropyridin-4-amine
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Overview
Description
2,3,6-Trichloro-5-nitropyridin-4-amine is a chlorinated nitropyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trichloro-5-nitropyridin-4-amine typically involves the chlorination and nitration of pyridine derivatives. One common method starts with 2,3,6-trichloropyridine, which undergoes nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to yield the desired nitropyridine compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trichloro-5-nitropyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be further oxidized to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of 2,3,6-trisubstituted pyridines.
Reduction: Formation of 2,3,6-trichloro-5-aminopyridine.
Oxidation: Formation of pyridine derivatives with additional functional groups.
Scientific Research Applications
2,3,6-Trichloro-5-nitropyridin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,6-Trichloro-5-nitropyridin-4-amine depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2,3,6-Trichloro-4-nitropyridine
- 2,3,5-Trichloro-4-nitropyridine
- 2,6-Dichloro-3-nitropyridine
Uniqueness
2,3,6-Trichloro-5-nitropyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to other nitropyridine derivatives. Its combination of chlorine and nitro groups makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C5H2Cl3N3O2 |
---|---|
Molecular Weight |
242.44 g/mol |
IUPAC Name |
2,3,6-trichloro-5-nitropyridin-4-amine |
InChI |
InChI=1S/C5H2Cl3N3O2/c6-1-2(9)3(11(12)13)5(8)10-4(1)7/h(H2,9,10) |
InChI Key |
IUOKCQUMEPABFH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)Cl)[N+](=O)[O-])N |
Origin of Product |
United States |
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